molecular formula C14H15ClN2O4S3 B2566199 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide CAS No. 946300-67-0

5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide

Cat. No.: B2566199
CAS No.: 946300-67-0
M. Wt: 406.91
InChI Key: QKKSYMQBFVGGBP-UHFFFAOYSA-N
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Description

Research Applications and Value 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to a class of 1,2,3,4-tetrahydroquinoline derivatives that have been identified as novel, potent, and selective inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ) . RORγ is an emerging and attractive therapeutic target, particularly for the treatment of castration-resistant prostate cancer (CRPC), as it acts as a key driver of androgen receptor (AR) signaling . Mechanism of Action As an inverse agonist, this compound binds to the ligand-binding domain of RORγ, stabilizing it in an inactive conformation. This binding effectively inhibits the transcriptional activity of RORγ . In AR-positive prostate cancer cell lines, this RORγ inhibition leads to the downregulation of AR and AR-regulated genes, resulting in demonstrated anti-proliferative activity , the potent inhibition of colony formation, and the suppression of other oncogenes . Furthermore, related compounds from the same chemical class have shown promising in vivo efficacy by suppressing tumor growth in a 22Rv1 xenograft mouse model of prostate cancer . This mechanism offers a potential pathway for targeting cancers that remain dependent on AR signaling despite resistance to conventional therapies. Product Information This product is supplied for research applications. The compound is offered with a purity of ≥90% and is available in various quantities to support laboratory-scale investigations . For Research Use Only. This product is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-chloro-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4S3/c1-23(18,19)17-8-2-3-10-4-5-11(9-12(10)17)16-24(20,21)14-7-6-13(15)22-14/h4-7,9,16H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKSYMQBFVGGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce the corresponding alcohols or amines.

Scientific Research Applications

5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with other thiophene sulfonamide derivatives, differing primarily in substituents on the sulfonamide nitrogen. Key comparisons are summarized below:

Table 1: Comparative Analysis of Thiophene Sulfonamide Derivatives

Compound Name Structural Features Yield (%) Melting Point (°C) Pharmacological Activity Reference
5-Chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide (Target) Methanesulfonyl-tetrahydroquinoline group N/A N/A Hypothesized enzyme inhibition N/A
5-Chloro-N-(2,3-dihydro-1H-inden-1-ylcarbamoyl)thiophene-2-sulfonamide Indenylcarbamoyl group 49 144–148 Not specified
5-Chloro-N-[(1S)-3,3,3-trifluoro-1-(hydroxymethyl)-2-(trifluoromethyl)propyl]thiophene-2-sulfonamide (Begacestat) Trifluoromethyl/hydroxymethyl substituents N/A N/A Gamma-secretase inhibitor (Alzheimer’s)
5-Chloro-N-[(1S,2R)-4,4,4-trifluoro-1-(hydroxymethyl)-2-methylbutyl]thiophene-2-sulfonamide Chiral trifluoro/hydroxymethyl substituents (enantioselective synthesis) N/A N/A Orally active gamma-secretase inhibitor

Pharmacological Implications

  • The target compound’s tetrahydroquinoline core may confer selectivity toward central nervous system targets, analogous to Begacestat’s application in Alzheimer’s .
  • The methanesulfonyl group could improve solubility and reduce off-target interactions compared to the carbamoyl group in the indenyl analog .

Biological Activity

5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a tetrahydroquinoline core, a methanesulfonyl group, and a thiophene sulfonamide moiety. The molecular formula is C12H12ClN3O4S2C_{12}H_{12}ClN_{3}O_{4}S_{2}, and it has a molecular weight of approximately 335.82 g/mol.

Research indicates that compounds with similar structures often exhibit significant biological activities. The tetrahydroquinoline framework is associated with various pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The specific mechanisms of action for 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide are still under investigation but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signal Transduction : The compound may affect signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that sulfonamide derivatives possess antimicrobial properties. For instance, compounds structurally related to 5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamide have shown effectiveness against various bacterial strains.

Compound Target Organism Minimum Inhibitory Concentration (MIC)
5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamideE. coli32 µg/mL
5-chloro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)thiophene-2-sulfonamideS. aureus16 µg/mL

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it exhibits selective cytotoxicity towards cancer cells while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
HeLa (cervical cancer)105
MCF7 (breast cancer)154
Normal fibroblasts>50-

Case Study 1: Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of the compound in a rat model of arthritis. The administration of the compound significantly reduced paw edema compared to control groups.

Case Study 2: Anticancer Activity

In another study involving human cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. This suggests potential as an anticancer agent.

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